ITE-ATRA
CAS No.:
Cat. No.: VC1561651
Molecular Formula: C41H49N5O8S
Molecular Weight: 771.93
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H49N5O8S |
|---|---|
| Molecular Weight | 771.93 |
| IUPAC Name | (2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid |
| Standard InChI | InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+ |
| Standard InChI Key | KIPFIDAQXCYKQL-WZYLGJEPSA-N |
| SMILES | O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
ITE-ATRA is characterized by its hybrid molecular structure that incorporates both ITE and ATRA moieties. This chimeric design gives the compound its unique protein-targeting capabilities and degradation mechanisms.
Molecular Composition
ITE-ATRA possesses the molecular formula C41H49N5O8S with a molecular weight of 771.93 g/mol. The compound's structure can be represented by the SMILES notation: O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O.
Structural Features
The compound incorporates key functional groups that enable its biological activity:
-
A retinoic acid component (ATRA) that serves as the targeting ligand for cellular retinoic acid-binding proteins
-
A linker region connecting the two primary functional components
-
An ITE component that serves as an alternative aryl hydrocarbon receptor (AhR) ligand
This structural arrangement allows ITE-ATRA to simultaneously interact with multiple cellular targets, facilitating its protein degradation functions.
Mechanism of Action
ITE-ATRA exhibits a sophisticated dual mechanism of action that distinguishes it from conventional pharmacological agents. Understanding these mechanisms provides insight into its potential applications in research and therapeutic development.
AhR-Dependent Protein Degradation
Primary research has established that ITE-ATRA induces degradation of both CRABP-1 and CRABP-2 through an AhR-dependent pathway in cells that express the aryl hydrocarbon receptor . In this mechanism:
-
ITE-ATRA binds to the aryl hydrocarbon receptor (AhR)
-
The ligand-bound AhR forms a CUL4B-based E3 ligase complex
-
This complex targets CRABP proteins for ubiquitination
-
The ubiquitinated proteins are subsequently degraded by the proteasome
This process represents a classical mechanism of targeted protein degradation utilizing the cell's own protein disposal machinery.
Differential Effects on Target Proteins
An important observation from experimental studies is that while both CRABP-1 and CRABP-2 are degraded via the AhR-dependent mechanism, only CRABP-2 undergoes degradation through the AhR-independent pathway . This differential effect provides valuable insights for targeted protein degradation strategies.
Research Findings
Scientific investigations into ITE-ATRA have yielded several significant findings that enhance our understanding of both the compound itself and targeted protein degradation approaches more broadly.
Comparative Analysis
Future Research Directions
Current research on ITE-ATRA points to several promising avenues for future investigation.
Mechanism Refinement
Further studies are needed to fully elucidate:
-
The precise molecular interactions driving AhR-independent degradation
-
The structural features of ITE-ATRA that contribute to its dual degradation capabilities
-
The downstream effects of CRABP degradation in various cellular contexts
Structural Optimization
Scientists have synthesized several compounds to investigate the mechanisms of AhR-independent degradation and evaluate their activities . These efforts will provide valuable information for:
-
Developing more efficient chimeric compounds using highly hydrophobic E3 ligands
-
Optimizing pharmaceutical applications of such compounds
-
Enhancing selectivity and potency of targeted protein degraders
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume